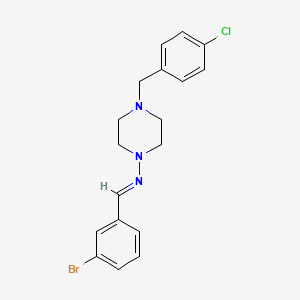

N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

Description

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrClN3/c19-17-3-1-2-16(12-17)13-21-23-10-8-22(9-11-23)14-15-4-6-18(20)7-5-15/h1-7,12-13H,8-11,14H2/b21-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGFCAYXCJGNQJ-FYJGNVAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity against cancer cell lines and antibacterial properties.

Chemical Structure and Synthesis

The compound features a piperazine moiety linked to two benzylidene groups, one of which is brominated and the other chlorinated. The synthesis typically involves the condensation reaction of 4-chlorobenzylamine with 3-bromobenzaldehyde, leading to the formation of the target compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).

- Mechanism of Action : The compounds have been shown to induce cell cycle arrest at the S and G2/M phases. This is associated with an increase in pro-apoptotic proteins (Bax) and a decrease in anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis in cancer cells.

Cytotoxicity Data

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4e | 5.36 | MCF-7 |

| 4i | 2.32 | HepG2 |

| 4f | 18.39 | MCF-7 |

The most potent compound identified was 4i, which exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, indicating strong anticancer potential .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity.

- Target Bacteria : Pseudomonas aeruginosa.

- Mechanism of Action : It disrupts bacterial cell membranes, leading to increased permeability and subsequent cell death. The compound demonstrated a low Minimum Inhibitory Concentration (MIC), indicating high efficacy.

Antibacterial Efficacy Data

| Compound | MIC (µg/mL) | Bacteria |

|---|---|---|

| 11f | 1 | Pseudomonas aeruginosa |

The derivative 11f showed remarkable antibacterial properties, being four times more effective than the reference drug norfloxacin .

Case Studies

Several case studies have highlighted the effectiveness of piperazine derivatives in treating resistant strains of bacteria and various cancer types. For instance:

- A study reported that the introduction of halogen substituents on benzyl groups significantly enhanced the anticancer activity of piperazine derivatives.

- Another investigation illustrated how structural modifications could lead to improved selectivity for cancer cells over normal cells, enhancing therapeutic indices.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that piperazine derivatives, including N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine, exhibit promising anticancer properties. These compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways and induction of apoptosis. For instance, studies have demonstrated that similar piperazine derivatives can target cancer cells effectively, leading to reduced viability and increased cell death .

Antimicrobial Properties

The compound also possesses notable antibacterial and antifungal activities. Its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions makes it a candidate for developing new antimicrobial agents. The presence of halogen substituents (bromine and chlorine) in its structure enhances its biological activity, making it effective against resistant strains of bacteria .

Psychotropic Effects

Piperazine derivatives are known for their psychotropic effects, including potential use as anxiolytics or antidepressants. The structural similarity of this compound to known psychoactive compounds suggests that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This potential has led researchers to explore its efficacy in treating mood disorders .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the condensation reaction between piperazine and appropriate aldehydes or ketones under controlled conditions. The presence of bromine and chlorine atoms in the benzyl groups contributes to the compound's reactivity and stability.

Several studies have highlighted the effectiveness of piperazine derivatives in various therapeutic areas:

- Case Study 1: A study demonstrated the anticancer efficacy of a structurally similar piperazine derivative, showing significant inhibition of cell proliferation in breast cancer models. The mechanism involved the activation of apoptotic pathways, suggesting potential for further development into therapeutic agents .

- Case Study 2: Another investigation focused on the antimicrobial activity of related compounds, revealing effectiveness against multiple strains of Staphylococcus aureus and Escherichia coli. The study emphasized the importance of halogen substitution for enhancing biological activity .

- Case Study 3: Research into psychotropic effects indicated that certain piperazine derivatives could modulate serotonin receptors, leading to anxiolytic-like effects in animal models. This finding supports the exploration of this compound as a potential candidate for treating anxiety disorders .

Comparison with Similar Compounds

Analog 1: (E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3-phenoxyphenyl)methanimine

- Molecular Formula : C₂₄H₂₄ClN₃O

- Molecular Weight : 405.93 g/mol

- Key Features: Replaces the 3-bromo group with a 3-phenoxyphenyl moiety.

- Activity: No direct herbicidal data provided, but the phenoxy group may enhance π-π stacking interactions with biological targets compared to bromine. Its larger size could reduce membrane permeability relative to the brominated analog .

Analog 2: (E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine

- Molecular Formula : C₂₁H₂₆ClN₃O₃

- Molecular Weight : 403.91 g/mol

- Key Features : Substitutes the 3-bromo group with a 3,4,5-trimethoxyphenyl group.

- However, steric bulk might limit bioavailability compared to smaller halogens (Br/Cl) .

Analog 3: (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine

- Molecular Formula : C₁₈H₁₈ClN₃O₃

- Molecular Weight : 383.81 g/mol

- Key Features : Nitro and chloro substituents on the benzylidene ring introduce strong electron-withdrawing effects, contrasting with the electron-deficient bromine in the target compound.

- Activity : Nitro groups often enhance antimicrobial activity but may increase toxicity .

Table 1: Herbicidal Activity of Selected Analogs (Data from )

| Compound Substituents (R/R₁) | Activity Against Rape | Activity Against Barnyard Grass |

|---|---|---|

| 4-Chlorobenzyl / 3-Phenoxyphenyl | Moderate | Weak |

| 4-Chlorobenzyl / 3,4,5-Trimethoxyphenyl | Moderate | Weak |

| Hypothetical: 4-Chlorobenzyl / 3-Bromophenyl | Inferred higher activity | Likely weak |

- Key Insight: Chlorobenzyl derivatives exhibit moderate herbicidal activity against rape but weak effects on barnyard grass.

Physicochemical and Structural Analysis

Table 2: Substituent Effects on Molecular Properties

| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|

| Target Compound (3-Bromo) | 4.2 | 2 | 5 |

| Analog 1 (3-Phenoxy) | 4.8 | 3 | 7 |

| Analog 2 (3,4,5-Trimethoxy) | 3.5 | 5 | 6 |

- Bromine vs. Methoxy/Nitro : Bromine’s higher molecular weight and hydrophobicity (LogP ~4.2) suggest better blood-brain barrier penetration than methoxy analogs. However, nitro groups (Analog 3) may reduce metabolic stability .

Q & A

Q. What are the standard synthetic protocols for N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine?

The compound is synthesized via a condensation reaction between 3-bromobenzaldehyde and 4-(4-chlorobenzyl)piperazine under mild acidic conditions (e.g., acetic acid) in ethanol or methanol. The reaction typically proceeds at 60–80°C for 6–12 hours, followed by purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key techniques include:

- 1H/13C NMR to confirm the imine bond (δ ~8.3 ppm for CH=N) and aromatic substituents.

- FT-IR to identify the C=N stretch (~1600–1650 cm⁻¹) and aromatic C-H bending.

- Mass spectrometry (ESI-TOF) for molecular ion verification.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What solvents and conditions are optimal for stabilizing the compound in solution?

Use aprotic solvents like DMSO or DMF for long-term stability. Avoid aqueous or strongly basic conditions, as hydrolysis of the imine bond may occur .

Advanced Research Questions

Q. How can researchers investigate the metal complexation potential of this compound?

The imine nitrogen and piperazine moiety act as bidentate ligands . Design experiments using transition metal salts (e.g., Cu(II), Zn(II)) in ethanol/water mixtures. Monitor complex formation via:

- UV-Vis spectroscopy (shift in λmax due to d-d transitions).

- Cyclic voltammetry to assess redox behavior.

- Single-crystal XRD for structural elucidation of metal complexes .

Q. How to design experiments to explore structure-activity relationships (SAR) for anticancer activity?

- Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the benzylidene ring, halogen replacements).

- Evaluate cytotoxicity against cancer cell lines (e.g., Huh-7, MCF-7) via MTT assays .

- Compare DNA-binding affinity using fluorescence quenching (ethidium bromide displacement) and molecular docking to identify key interactions with DNA topoisomerases .

Q. What methodologies resolve contradictions in biological activity data among structural analogs?

For example, ASB-2 (a structural analog) showed lower potency than ASB-1 despite similar DNA binding. Address this via:

- Cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations).

- Metabolic stability assays (hepatic microsomes) to assess degradation rates.

- Transcriptomic profiling to identify off-target effects .

Q. What computational approaches predict interactions with biological targets?

Use molecular docking (AutoDock Vina) to model binding to serotonin/dopamine receptors or DNA. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Pair with QSAR models to prioritize analogs for synthesis .

Q. How to optimize reaction conditions for derivatives with enhanced bioactivity?

- Screen catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) to improve imine yield.

- Vary solvent polarity (e.g., THF vs. acetonitrile) to control reaction kinetics.

- Use microwave-assisted synthesis to reduce reaction time and improve purity .

Q. How to assess DNA interaction mechanisms quantitatively?

- UV-Vis titration to calculate binding constants (Kb) via Benesi-Hildebrand plots.

- Circular dichroism (CD) to detect conformational changes in DNA (e.g., B-to-Z transitions).

- Isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.